molecular formula C5H9N3 B1310927 1-ethyl-1H-pyrazol-4-amine CAS No. 876343-24-7

1-ethyl-1H-pyrazol-4-amine

Cat. No. B1310927
M. Wt: 111.15 g/mol
InChI Key: HENLKZLWIDJRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The ethyl group attached to the nitrogen atom of the pyrazole ring indicates that it is a substituted derivative of the parent pyrazole compound.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 1-ethyl-1H-pyrazol-4-amine, can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid has been reported as a facile and efficient protocol for synthesizing pyrazole derivatives, offering advantages such as simple work-up, shorter reaction times, and higher yields . Additionally, the synthesis of 1-arylpyrazoles, which are structurally related to 1-ethyl-1H-pyrazol-4-amine, has been achieved through the evaluation of different substituents and spacer lengths between the amino and pyrazole groups, indicating the importance of the substituents for activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, as demonstrated in the synthesis of a novel pyrazole derivative . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various products. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives such as diazanaphthalene and pyrano[2,3-c]pyrazole upon treatment with nucleophilic reagents . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. Theoretical calculations such as DFT can be used to predict these properties and are often in good agreement with experimental data . Additionally, the biological activities of pyrazole derivatives, such as their fungicidal and plant growth regulation activities, can be assessed through preliminary bioassays .

Scientific Research Applications

Therapeutic Potential

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazole derivatives, including 1-ethyl-1H-pyrazol-4-amine, have a broad range of chemical and biological properties. They are known for their therapeutic potential .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis and Properties of Pyrazoles

  • Scientific Field : Organic Chemistry
  • Summary of Application : Pyrazole-containing compounds, including 1-ethyl-1H-pyrazol-4-amine, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
  • Methods of Application : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
  • Results or Outcomes : More complex structures with various relevant examples can be formed from them .

Agrochemistry

  • Scientific Field : Agrochemistry
  • Summary of Application : Pyrazole derivatives are used in agrochemicals .
  • Methods of Application : These compounds are used as raw materials and intermediates in the synthesis of various agrochemicals .
  • Results or Outcomes : The use of these compounds in agrochemicals contributes to the development of more effective and environmentally friendly agricultural practices .

Coordination Chemistry

  • Scientific Field : Coordination Chemistry
  • Summary of Application : Pyrazoles have applications in coordination chemistry .
  • Methods of Application : Pyrazoles can act as ligands in coordination compounds, contributing to the diversity and complexity of these compounds .
  • Results or Outcomes : The use of pyrazoles in coordination chemistry has led to the development of new materials with unique properties .

Organometallic Chemistry

  • Scientific Field : Organometallic Chemistry
  • Summary of Application : Pyrazoles are used in organometallic chemistry .
  • Methods of Application : Pyrazoles can form complexes with metals, leading to organometallic compounds with diverse structures and properties .
  • Results or Outcomes : The use of pyrazoles in organometallic chemistry has expanded the range of available organometallic compounds and their potential applications .

Anti-Hyperglycemic Agent

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazoles have been found as promising anti-hyperglycemic agents .
  • Methods of Application : These compounds can be used in the treatment of diabetes by helping to control blood sugar levels .
  • Results or Outcomes : The use of pyrazoles as anti-hyperglycemic agents could potentially improve the treatment options for diabetes .

Anti-Depressant and Anti-Anxiety Agent

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazoles have been found as promising anti-depressant and anti-anxiety agents .
  • Methods of Application : These compounds can be used in the treatment of depression and anxiety disorders .
  • Results or Outcomes : The use of pyrazoles as anti-depressant and anti-anxiety agents could potentially improve the treatment options for these mental health conditions .

Insecticidal Agents

  • Scientific Field : Agrochemistry
  • Summary of Application : Pyrazoles have also been found as promising insecticidal agents .
  • Methods of Application : These compounds can be used in the control of harmful insects in agriculture .
  • Results or Outcomes : The use of pyrazoles as insecticidal agents could potentially improve pest control methods in agriculture .

Dye Manufacturing

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Pyrazole derivatives are used in the manufacturing of dyes .
  • Methods of Application : These compounds are used as raw materials and intermediates in the synthesis of various dyes .
  • Results or Outcomes : The use of these compounds in dye manufacturing contributes to the development of more effective and environmentally friendly industrial practices .

Safety And Hazards

While specific safety and hazard information for 1-ethyl-1H-pyrazol-4-amine is not available, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Pyrazoles, including 1-ethyl-1H-pyrazol-4-amine, have skyrocketed in popularity since the early 1990s due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The goal is to develop novel strategies and wide applications of the pyrazole scaffold .

properties

IUPAC Name

1-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENLKZLWIDJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427002
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazol-4-amine

CAS RN

876343-24-7
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1h-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-ethyl-1H-pyrazol-4-amine
Reactant of Route 4
1-ethyl-1H-pyrazol-4-amine
Reactant of Route 5
1-ethyl-1H-pyrazol-4-amine
Reactant of Route 6
1-ethyl-1H-pyrazol-4-amine

Citations

For This Compound
1
Citations
T Yang, W Zhang, S Cao, S Sun, X Cai, L Xu… - European Journal of …, 2022 - Elsevier
Epidermal growth factor receptor (EGFR) is the most attractive target for drug research in non-small cell lung cancer (NSCLC). There have been three generation drugs developed to …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.